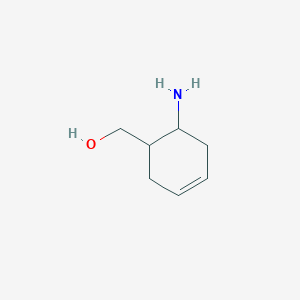

(6-Aminocyclohex-3-en-1-yl)methanol

Description

BenchChem offers high-quality (6-Aminocyclohex-3-en-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Aminocyclohex-3-en-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-aminocyclohex-3-en-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLMSKCXLLFJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (6-Aminocyclohex-3-en-1-yl)methanol: A Versatile Chiral Building Block

This guide provides a comprehensive technical overview of (6-Aminocyclohex-3-en-1-yl)methanol, a bifunctional molecule with significant potential in medicinal chemistry and drug development. Its structure, combining a reactive cyclohexene core with primary amine and alcohol functionalities, makes it a valuable scaffold for the synthesis of diverse chemical libraries. This document delves into its chemical structure, physicochemical properties, a plausible synthetic route, characterization methods, and potential applications, offering insights for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

(6-Aminocyclohex-3-en-1-yl)methanol is a chiral molecule possessing a cyclohexene ring functionalized with an aminomethyl group and a hydroxymethyl group. The presence of the double bond and two stereocenters gives rise to four possible stereoisomers: (1R,6R), (1S,6S), (1R,6S), and (1S,6R). The cis and trans diastereomers exhibit distinct spatial arrangements of the functional groups, which can significantly influence their biological activity and use in asymmetric synthesis.

The core structure is characterized by the CAS Number 191803-49-3.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | [1] |

| Molecular Weight | 127.18 g/mol | [1] |

| IUPAC Name | (6-Aminocyclohex-3-en-1-yl)methanol | |

| SMILES | OCC1CC=CCC1N | [1] |

| Topological Polar Surface Area | 46.3 Ų | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

Note: Some properties are calculated and may vary slightly from experimental values.

The hydrochloride salts of the cis and trans isomers are also commercially available, offering improved stability and handling characteristics.[3]

Synthetic Strategy: A Plausible Approach

While a specific, detailed synthesis of (6-Aminocyclohex-3-en-1-yl)methanol is not extensively documented in peer-reviewed literature, a highly plausible route can be devised based on established synthetic methodologies for analogous saturated systems.[4] The following proposed synthesis leverages a Diels-Alder reaction to construct the cyclohexene core, followed by functional group manipulations involving a Curtius rearrangement and a selective reduction.

Conceptual Synthetic Pathway

The proposed synthetic workflow begins with a [4+2] cycloaddition to form the cyclohexene ring with the necessary functional handles. This is followed by a sequence of reactions to introduce the amino and hydroxymethyl groups with the desired stereochemistry.

Caption: Proposed synthetic pathway for (6-Aminocyclohex-3-en-1-yl)methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, conceptual procedure. Researchers should optimize conditions based on their specific laboratory setup and desired stereoisomer.

Step 1: Synthesis of cis-Cyclohex-4-ene-1,2-dicarboxylic anhydride

-

In a pressure vessel, combine maleic anhydride (1.0 eq) and a suitable solvent such as toluene.

-

Cool the mixture and add a slight excess of liquefied butadiene (1.1 eq).

-

Seal the vessel and heat to approximately 100-150 °C for several hours. The Diels-Alder reaction is a powerful method for forming six-membered rings.[5]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude anhydride, which can be purified by recrystallization.

Step 2: Hydrolysis to cis-4-Cyclohexene-1,2-dicarboxylic acid

-

Suspend the anhydride in water.

-

Heat the mixture to reflux until the solid has completely dissolved, indicating the formation of the diacid.

-

Cool the solution to induce crystallization of the dicarboxylic acid.

-

Filter the solid and dry under vacuum.

Step 3: Mono-esterification

-

Dissolve the diacid in an excess of methanol containing a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Heat the reaction to reflux for a controlled period to favor the formation of the mono-ester. The reaction progress should be carefully monitored to minimize the formation of the di-ester.

-

Neutralize the reaction, remove the excess methanol, and purify the mono-ester by chromatography.

Step 4: Curtius Rearrangement to form the Carbamate-protected Amino Ester

-

Dissolve the mono-ester carboxylic acid (1.0 eq) in an anhydrous, inert solvent like toluene.

-

Add triethylamine (1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq). The use of DPPA allows for a one-pot conversion of a carboxylic acid to an acyl azide.[6][7]

-

After stirring at room temperature to form the acyl azide, add benzyl alcohol (1.2 eq).

-

Heat the mixture to induce the Curtius rearrangement. The acyl azide rearranges to an isocyanate with the loss of nitrogen gas, which is then trapped by benzyl alcohol to form a Cbz-protected amine.[6][8]

-

Cool the reaction and purify the resulting carbamate-protected amino ester by column chromatography.

Step 5: Reduction to (6-Aminocyclohex-3-en-1-yl)methanol

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, excess) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of the carbamate-protected amino ester in THF. LiAlH₄ is a powerful reducing agent capable of reducing both the ester and the carbamate protecting group.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting aluminum salts and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield (6-Aminocyclohex-3-en-1-yl)methanol.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy (Predicted)

Predicted NMR spectra are valuable tools for structural confirmation. The following are expected chemical shifts and coupling patterns.

¹H NMR (Predicted):

-

Olefinic Protons (-CH=CH-): Two distinct multiplets are expected in the range of δ 5.5-6.0 ppm.

-

Methanol Protons (-CH₂OH): A doublet of doublets or a multiplet around δ 3.5-3.7 ppm.

-

Amine Proton (-CH-NH₂): A multiplet in the region of δ 2.8-3.2 ppm.

-

Cyclohexene Ring Protons: A series of complex multiplets between δ 1.5 and 2.5 ppm.

-

-NH₂ and -OH Protons: Broad singlets, with chemical shifts that are dependent on solvent and concentration.

¹³C NMR (Predicted):

-

Olefinic Carbons (-CH=CH-): Two signals in the range of δ 125-135 ppm.

-

Methanol Carbon (-CH₂OH): A signal around δ 65-70 ppm.

-

Amine-bearing Carbon (-CH-NH₂): A signal in the region of δ 50-55 ppm.

-

Other Cyclohexene Ring Carbons: Signals between δ 25 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (6-Aminocyclohex-3-en-1-yl)methanol would be characterized by the following key absorptions:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the alcohol.

-

N-H Stretch: Two sharp peaks (for the primary amine) in the same region (3200-3500 cm⁻¹), which may overlap with the O-H stretch.

-

C-H Stretch (sp²): A peak just above 3000 cm⁻¹ for the olefinic C-H bonds.

-

C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=C Stretch: A weak to medium absorption around 1640-1680 cm⁻¹.

-

C-O Stretch: A strong band in the range of 1000-1260 cm⁻¹.

-

N-H Bend: A medium intensity band around 1590-1650 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 127. Subsequent fragmentation would likely involve the loss of water (m/z = 109), the hydroxymethyl group (m/z = 96), or the amino group (m/z = 111). High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₇H₁₃NO.

Reactivity, Stability, and Handling

(6-Aminocyclohex-3-en-1-yl)methanol contains three key functional groups that dictate its reactivity: a primary amine, a primary alcohol, and an alkene.

-

Amine Functionality: The primary amine is nucleophilic and basic. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes. It can also be alkylated or used in reductive amination reactions.

-

Alcohol Functionality: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also be esterified, etherified, or converted to a leaving group for substitution reactions.

-

Alkene Functionality: The double bond can undergo various addition reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation.

Stability and Storage: As an allylic amino alcohol, the compound may be susceptible to oxidation and polymerization over time, particularly when exposed to air and light. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. The hydrochloride salt form generally offers enhanced stability for long-term storage.

Handling: Standard laboratory safety precautions should be taken, including the use of personal protective equipment (gloves, safety glasses). The compound should be handled in a well-ventilated fume hood.

Applications in Research and Drug Development

While specific applications of (6-Aminocyclohex-3-en-1-yl)methanol are not widely reported, its structural motifs are of significant interest in medicinal chemistry. Its saturated analog, [(1S,3S)-3-Aminocyclohexyl]methanol, is a known intermediate in the synthesis of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are being investigated as anti-inflammatory agents.[4]

The unsaturated nature of (6-Aminocyclohex-3-en-1-yl)methanol provides additional opportunities for chemical diversification. The alkene can be used as a handle for further functionalization, allowing for the creation of a wider range of molecular architectures.

Caption: Potential applications in creating diverse chemical libraries.

The stereochemically defined nature of this building block is particularly valuable for the synthesis of enantiomerically pure drug candidates. The rigid cyclohexene scaffold can be used to orient pharmacophoric groups in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets.

Conclusion

(6-Aminocyclohex-3-en-1-yl)methanol is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its combination of a primary amine, a primary alcohol, and a reactive alkene on a stereochemically defined cyclohexene core provides numerous avenues for chemical modification. While detailed experimental data for this specific molecule is sparse, its synthesis is feasible through established chemical transformations, and its potential applications in drug discovery are significant. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers looking to incorporate this promising scaffold into their synthetic programs.

References

Sources

- 1. 191803-49-3|(6-Aminocyclohex-3-en-1-yl)methanol|BLD Pharm [bldpharm.com]

- 2. 6-Aminocyclohex-3-en-1-ol | C6H11NO | CID 12380766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to (6-Aminocyclohex-3-en-1-yl)methanol: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Aminocyclohex-3-en-1-yl)methanol is a pivotal bifunctional molecule that has garnered significant interest in the field of medicinal chemistry. Its unique structural scaffold, featuring a cyclohexene ring with both an amino and a hydroxymethyl substituent, makes it a versatile building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, synthesis, applications, and safety considerations, with a particular focus on its role as a key intermediate in the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, a promising class of next-generation anti-inflammatory drugs.[1][2][3]

Core Registry Data and Chemical Properties

The unambiguous identification of a chemical entity is paramount for research and development. The Chemical Abstracts Service (CAS) has assigned the number 191803-49-3 to (6-Aminocyclohex-3-en-1-yl)methanol.[4] It is also commonly referred to by its synonym, 6-Aminocyclohex-3-en-1-ol.[5]

| Property | Value | Source |

| CAS Number | 191803-49-3 | BLD Pharm[4] |

| Molecular Formula | C₇H₁₃NO | BLD Pharm[4] |

| Molecular Weight | 127.18 g/mol | BLD Pharm[4] |

| IUPAC Name | (6-Aminocyclohex-3-en-1-yl)methanol | |

| Synonyms | 6-Aminocyclohex-3-en-1-ol | PubChem[5] |

| SMILES | OCC1CC=CCC1N | BLD Pharm[4] |

| InChI | InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2 |

Table 1: Core Registry and Physicochemical Data for (6-Aminocyclohex-3-en-1-yl)methanol.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process involving the introduction of the amino group and the reduction of the carboxylic acid to the hydroxymethyl group. A key strategic consideration is the protection of the functional groups to prevent unwanted side reactions.

Caption: Proposed synthetic workflow for (6-Aminocyclohex-3-en-1-yl)methanol.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Amination via Curtius or Hofmann Rearrangement and Protection

The initial step involves the conversion of the carboxylic acid to an amine. This can be achieved through a Curtius or Hofmann rearrangement. For instance, the Curtius rearrangement would proceed via an acyl azide intermediate, which upon heating, rearranges to an isocyanate that can be trapped with a suitable alcohol to form a carbamate-protected amine.

-

Activation of Carboxylic Acid: Convert 3-cyclohexene-1-carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Formation of Acyl Azide: React the acid chloride with sodium azide (NaN₃) in an aprotic solvent like acetone or THF.

-

Curtius Rearrangement: Gently heat the acyl azide solution. The rearrangement will yield an isocyanate.

-

Trapping and Protection: Introduce an alcohol, such as tert-butanol or benzyl alcohol, to trap the isocyanate in situ, forming the Boc- or Cbz-protected amine, respectively.

Step 2: Reduction of the Carboxylic Acid and Deprotection

With the amino group protected, the next step is the reduction of the carboxylic acid to the primary alcohol.

-

Reduction: In an anhydrous ethereal solvent like THF or diethyl ether, treat the protected amino acid with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) at a low temperature (e.g., 0 °C), followed by warming to room temperature.

-

Work-up: Carefully quench the reaction with water and a base (e.g., NaOH solution) to precipitate the aluminum or boron salts.

-

Deprotection: Remove the protecting group. For a Boc group, this can be achieved with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. For a Cbz group, catalytic hydrogenation is typically employed.

-

Purification: The final product, (6-Aminocyclohex-3-en-1-yl)methanol, can be purified by column chromatography or distillation under reduced pressure.

Application in Drug Development: A Key Intermediate for mPGES-1 Inhibitors

The primary significance of (6-Aminocyclohex-3-en-1-yl)methanol in drug discovery lies in its utility as a crucial building block for the synthesis of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[1][2][3] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[2][3] Selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory conditions with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Role in the Synthesis of a Benzoxazole-Based mPGES-1 Inhibitor

(6-Aminocyclohex-3-en-1-yl)methanol can be utilized in the synthesis of potent benzoxazole-based mPGES-1 inhibitors. In this context, the amino group of the molecule partakes in an amidation reaction with a carboxylic acid moiety of the benzoxazole core, while the hydroxymethyl group can be further functionalized or may contribute to the overall binding affinity and pharmacokinetic properties of the final drug candidate.

Caption: Role of (6-Aminocyclohex-3-en-1-yl)methanol in mPGES-1 inhibitor synthesis.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity and purity of (6-Aminocyclohex-3-en-1-yl)methanol. The expected spectroscopic data are outlined below, with reference to the parent molecule, 3-cyclohexene-1-methanol, where applicable.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the olefinic protons (typically in the range of 5.5-5.8 ppm), a multiplet for the proton attached to the carbon bearing the hydroxyl group, a multiplet for the proton attached to the carbon bearing the amino group, and complex multiplets for the aliphatic protons of the cyclohexene ring. The protons of the hydroxymethyl and amino groups will appear as broad singlets, the chemical shift of which will be dependent on the solvent and concentration. |

| ¹³C NMR | Resonances for the two olefinic carbons (typically in the range of 120-135 ppm), a peak for the carbon attached to the hydroxyl group (around 60-70 ppm), a peak for the carbon attached to the amino group (around 45-55 ppm), and signals for the remaining aliphatic carbons of the ring. |

| FTIR | Broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations of the alkene and alkane moieties will appear just above and below 3000 cm⁻¹, respectively. A C=C stretching vibration for the cyclohexene ring is expected around 1650 cm⁻¹. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (127.18 g/mol ). Fragmentation patterns would likely involve the loss of water, the hydroxymethyl group, and the amino group. |

Table 2: Expected Spectroscopic Data for (6-Aminocyclohex-3-en-1-yl)methanol.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (6-Aminocyclohex-3-en-1-yl)methanol is not widely available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel research chemical and by considering the safety information for related amino alcohols.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Health Hazards: As with many amines, it may be corrosive or irritating to the skin, eyes, and respiratory tract.[7] Ingestion may be harmful.

-

Fire Hazards: The compound is likely combustible. Keep away from open flames and other sources of ignition.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(6-Aminocyclohex-3-en-1-yl)methanol is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex, biologically active molecules. Its role as a key building block for the development of novel mPGES-1 inhibitors highlights its importance in the ongoing search for safer and more effective anti-inflammatory therapies. While detailed experimental data for this specific compound is somewhat limited in the public literature, this guide provides a solid foundation for its synthesis, characterization, and safe handling, thereby empowering researchers in their drug discovery and development endeavors.

References

-

A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate. Available at: [Link]

-

One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Available at: [Link]

-

3-Cyclohexene-1-methanol | C7H12O | CID 15512. PubChem. Available at: [Link]

-

6-Aminocyclohex-3-en-1-ol | C6H11NO | CID 12380766. PubChem. Available at: [Link]

-

Formation of 3-Aminophenols from Cyclohexane-1,3-diones. Arkivoc. Available at: [Link]

-

13 C-NMR data of compounds 1-3, 5 and 6 (MeOH-d 4 , 125 MHz, δ ppm). ResearchGate. Available at: [Link]

-

Identification and development of mPGES-1 inhibitors: where we are at? PMC. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

3-Cyclohexene-1-methanol. NIST WebBook. Available at: [Link]

-

Original Article Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. American Journal of Translational Research. Available at: [Link]

-

Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molbank. Available at: [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

-

Novel human mPGES-1 inhibitors identified through structure-based virtual screening. PMC. Available at: [Link]

-

FTIR spectrum of liquid methanol CH3OH. ResearchGate. Available at: [Link]

-

Safety Data Sheet: 3-Methylcyclohexanone. Carl ROTH. Available at: [Link]

-

3-Cyclohexene-1-methanol, 6-methyl-. Substance Details. US EPA. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-. JIR. Available at: [Link]

-

Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. PMC. Available at: [Link]

-

3-Cyclohexene-1-methanol. NIST WebBook. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. 191803-49-3|(6-Aminocyclohex-3-en-1-yl)methanol|BLD Pharm [bldpharm.com]

- 5. 6-Aminocyclohex-3-en-1-ol | C6H11NO | CID 12380766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. assets.thermofisher.com [assets.thermofisher.com]

The Therapeutic Potential of (6-Aminocyclohex-3-en-1-yl)methanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (6-Aminocyclohex-3-en-1-yl)methanol scaffold and its derivatives represent a promising and versatile class of compounds with significant therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and structure-activity relationships of these molecules. We delve into their applications as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents, offering detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery and development. By synthesizing current research and providing practical guidance, this document aims to serve as a critical resource for advancing the therapeutic applications of this important chemical motif.

The Aminocyclohexene Scaffold: A Privileged Motif in Medicinal Chemistry

The cyclohexene ring system is a fundamental structural unit in a vast number of biologically active natural products and synthetic molecules.[1] The incorporation of an amino group and a methanol substituent, as seen in the (6-Aminocyclohex-3-en-1-yl)methanol core, imparts a unique combination of stereochemical complexity and functional group reactivity. This makes the scaffold an attractive starting point for the development of novel therapeutics. The three-dimensional nature of the cyclohexene ring allows for precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets.[2]

Chemical Properties and Structural Features

The (6-Aminocyclohex-3-en-1-yl)methanol scaffold possesses several key features that contribute to its therapeutic potential:

-

Chirality: The presence of multiple stereocenters allows for the synthesis of a diverse array of stereoisomers, each with potentially distinct biological activities.[3]

-

Functional Groups: The primary amine and hydroxyl groups provide handles for further chemical modification, enabling the optimization of pharmacokinetic and pharmacodynamic properties. These groups can also participate in crucial hydrogen bonding interactions with target proteins.[4][5]

-

Conformational Flexibility: The cyclohexene ring can adopt various conformations, which can be exploited to achieve optimal binding to a target active site.[2]

The strategic placement of these functional groups on the flexible yet constrained cyclohexene ring system provides a powerful platform for the design of selective and potent therapeutic agents.

Synthetic Strategies for Aminocyclohexene Derivatives

The synthesis of (6-Aminocyclohex-3-en-1-yl)methanol derivatives often involves multi-step sequences that allow for precise control over stereochemistry and functional group installation. A common approach involves the use of Diels-Alder reactions to construct the cyclohexene core, followed by functional group manipulations to introduce the desired amino and methanol moieties.[6]

General Synthetic Routes

A general and efficient method for the synthesis of substituted aminocyclohexene derivatives is the hetero-Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of a diene with a heterodienophile, such as a nitroso compound, to form a cyclic adduct that can be further elaborated to the desired aminocyclohexene.[6] Subsequent reduction of the nitrogen-oxygen bond and other functional group transformations can yield a variety of (6-Aminocyclohex-3-en-1-yl)methanol analogs.

Diagram 1: General Synthetic Scheme for Aminocyclohexene Derivatives

Caption: A generalized synthetic workflow for producing (6-Aminocyclohex-3-en-1-yl)methanol derivatives.

Detailed Experimental Protocol: One-Pot, Two-Step Catalytic Synthesis of Bioactive 6-amino-2-pyridone-3,5-dicarbonitriles

This protocol describes the synthesis of a library of bioactive 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which have demonstrated significant anticancer activity.[7] This method utilizes natural product catalysts, making it a more environmentally friendly approach.[7]

Materials:

-

Substituted aryl aldehydes

-

Malononitrile

-

N-substituted 2-cyanoacetamides

-

Betaine (catalyst)

-

Guanidine carbonate (catalyst)

-

Methanol

-

Ethyl acetate

-

Water

-

Sodium chloride

Procedure:

-

To a solution of the substituted aryl aldehyde (2 mmol) and malononitrile (2 mmol) in methanol, add betaine (0.2 mmol) as a catalyst.

-

Reflux the reaction mixture for 10 minutes.

-

To the same reaction mixture, add the N-substituted 2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol) along with additional methanol (2 ml).

-

Reflux the mixture for a further 10 minutes.

-

Cool the reaction mixture in an ice bath.

-

Add ethyl acetate (10 ml) to the reaction mixture and transfer it to a separating funnel containing water (10 ml) and sodium chloride (1 g).

-

Shake the separating funnel for 5-7 minutes and separate the ethyl acetate layer.

-

Evaporate the ethyl acetate under vacuum.

-

Recrystallize the crude product from methanol or ethanol to obtain the pure 6-amino-2-pyridone-3,5-dicarbonitrile derivative.[7]

Therapeutic Applications and Biological Mechanisms

Derivatives of the aminocyclohexene scaffold have shown promise in a variety of therapeutic areas.

Anticancer Activity

A library of sixteen 6-amino-2-pyridone-3,5-dicarbonitrile derivatives was synthesized and screened for anticancer activity.[7] Several compounds exhibited potent activity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancer.[7] One of the most promising compounds, designated as 5o , showed significant anticancer properties and was selected for further investigation.[7]

The anticancer mechanism of these compounds is still under investigation, but initial studies suggest that they may induce apoptosis in cancer cells.[8] The structure-activity relationship studies revealed that the nature of the substituents on the N-benzyl group and the 4-aryl ring significantly influences the anticancer potency. For instance, the presence of electron-withdrawing groups on the 4-aryl ring was found to be beneficial for activity.[7]

Diagram 2: Proposed Signaling Pathway for Anticancer Activity

Caption: A potential mechanism of action for the anticancer effects of these derivatives.

Neuroprotective and Antiparkinsonian Effects

A specific derivative, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has demonstrated significant antiparkinsonian activity in animal models.[3][4] This compound was able to restore locomotor and exploratory activities in mice treated with the neurotoxin MPTP, which induces Parkinson's-like symptoms.[4]

Structure-activity relationship studies have highlighted the critical role of each functional group for the observed antiparkinsonian effect. The presence of two hydroxyl groups and two double bonds in the specific stereochemical arrangement was found to be essential for high potency.[4][5] Removal or alteration of any of these functional groups led to a significant decrease or complete loss of activity.[4]

Antimicrobial and Anti-inflammatory Potential

Cyclohexane and its derivatives have been reported to possess a wide range of antimicrobial activities against various bacteria and fungi.[1][9] The introduction of different functional groups onto the cyclohexane ring can modulate this activity, making them a promising class of compounds for the development of new antimicrobial agents to combat drug resistance.[9]

(6-Aminocyclohex-3-en-1-yl)methanol derivatives have been synthesized as key intermediates for the preparation of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[10][11] mPGES-1 is a key enzyme in the inflammatory cascade, and its inhibition represents a promising therapeutic strategy for the treatment of inflammation and pain.[10]

Antiviral Activity

While direct evidence for the antiviral activity of (6-Aminocyclohex-3-en-1-yl)methanol derivatives is still emerging, related aminocyclohexene and aminopyridine scaffolds have shown promise. For instance, certain 6-aminoquinolone derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[12] Additionally, aminoglucoglycerolipid derivatives have demonstrated anti-influenza A virus (IAV) activity.[13] These findings suggest that the aminocyclohexene core could be a valuable template for the design of novel antiviral agents.

Diagram 3: Experimental Workflow for Antiviral Screening

Sources

- 1. ppor.az [ppor.az]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Highly potent activity of (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: the importance of functional groups for antiparkinsonian activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 12. The Versatile Nature of the 6-Aminoquinolone Scaffold: Identification of Submicromolar Hepatitis C Virus NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

(6-Aminocyclohex-3-en-1-yl)methanol as a chiral building block in organic synthesis

Topic: (6-Aminocyclohex-3-en-1-yl)methanol as a chiral building block in organic synthesis Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Utilization in Carbocyclic Nucleoside & Alkaloid Synthesis

Executive Summary: The Topological Advantage

(6-Aminocyclohex-3-en-1-yl)methanol (hereafter 6-ACM ) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies not merely in its functional density but in its specific topology: a vicinal amino-alcohol motif embedded within an unsaturated carbocycle.

Unlike saturated cyclohexanes, the C3=C4 double bond in 6-ACM serves two critical functions:

-

Conformational Locking: It forces the ring into a half-chair conformation, pre-organizing the substituents for stereoselective functionalization.

-

Synthetic Handle: It allows for oxidative cleavage (to acyclic chiral fragments), epoxidation (to carbasugars), or iodolactonization (to bicyclic lactams).

This guide details the stereocontrolled synthesis, resolution, and application of 6-ACM , specifically focusing on its role as a precursor for carbocyclic nucleosides (e.g., Abacavir analogs) and glycosidase inhibitors.

Synthetic Access & Stereocontrol

The synthesis of 6-ACM is dominated by the need to control the relative stereochemistry (cis/trans) between the C1-hydroxymethyl and C6-amino groups. The most robust industrial route relies on the Diels-Alder cycloaddition followed by resolution.

The Diels-Alder / Curtius Strategy

This route is preferred for scalability. It constructs the cyclohexene core using 1,3-butadiene and a masked amino-acid equivalent.

Mechanism & Protocol Logic:

-

Cycloaddition: 1,3-Butadiene reacts with mono-methyl fumarate or acryloyl chloride.

-

Stereocontrol: The endo rule favors the cis isomer in thermal conditions, but thermodynamic equilibration can access the trans isomer.

-

Amine Installation: A Curtius rearrangement transforms the carboxylic acid into an isocyanate, which is hydrolyzed to the amine.

Enzymatic Kinetic Resolution (EKR)

Since the Diels-Alder reaction typically yields a racemate, EKR using Lipase B from Candida antarctica (CAL-B) is the industry standard for obtaining high enantiomeric excess (ee > 99%).

Workflow Diagram: Synthesis & Resolution

Figure 1: Chemoenzymatic route to enantiopure 6-ACM. The CAL-B lipase selectively acetylates one enantiomer, allowing physical separation.

Detailed Experimental Protocol

Protocol A: Enzymatic Resolution of (±)-trans-6-ACM

Context: This protocol isolates the (1S,6R) enantiomer, a key intermediate for carbocyclic nucleosides.

Reagents:

-

(±)-trans-(6-Aminocyclohex-3-en-1-yl)methanol (10.0 g)

-

Vinyl Acetate (3.0 eq)

-

Immobilized Lipase CAL-B (Novozym 435, 10% w/w)

-

MTBE (Methyl tert-butyl ether) - Solvent

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 g of the racemic amino alcohol in 100 mL of dry MTBE. Add 3.0 equivalents of vinyl acetate.

-

Initiation: Add 1.0 g of Novozym 435 beads. Incubate the mixture at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH 90:10).

-

Stop Criterion: Terminate when conversion reaches 50% (typically 24-48 hours).

-

-

Work-up: Filter off the enzyme beads (recyclable).

-

Separation: Concentrate the filtrate. The mixture contains the (1R,6S)-acetate and the unreacted (1S,6R)-alcohol .

-

Purification: Separate via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

-

Fraction 1: Acetate (Ester).

-

Fraction 2: Free Alcohol (Target).

-

Data Summary: Resolution Efficiency

| Parameter | Value | Notes |

| Conversion | 49-51% | Ideal kinetic resolution range |

| E-Value | >200 | Indicates high enzyme selectivity |

| Yield (Alcohol) | 46% | Theoretical max is 50% |

| ee (Alcohol) | >99% | Suitable for GMP synthesis |

Strategic Applications

Carbocyclic Nucleoside Synthesis

The primary utility of 6-ACM is in the synthesis of carbocyclic nucleosides, which mimic the transition state of nucleoside phosphorylases and are stable against hydrolytic cleavage.

The Strategy: The amino group at C6 acts as the "dummy" position (often removed or modified later), while the C1-hydroxymethyl mimics the 5'-hydroxyl of ribose. The nucleobase is typically installed via a Trost Pd-catalyzed allylic alkylation or by building the base on the amine (if the amine is at C1' position equivalent).

However, for 6-ACM specifically , the amine is often used to construct the pyrimidine/purine ring directly, or the scaffold is subjected to iodolactonization to differentiate the double bond faces.

Pathway Diagram: Nucleoside Construction

Figure 2: Conversion of 6-ACM to Carbocyclic Nucleosides via alkene activation.

Isoquinuclidine Formation

(6-Aminocyclohex-3-en-1-yl)methanol is a precursor to 2-azabicyclo[2.2.2]octanes (isoquinuclidines), which are core structures in Iboga alkaloids.

-

Mechanism: Intramolecular cyclization. The C1-hydroxymethyl group is activated (e.g., mesylation), and the C6-amine attacks the C1-methyl? No, that forms a [3.2.1] system.

-

Correct Pathway: The amine attacks the alkene (aminocyclization) activated by iodine or mercury, forming a bridged system.

Critical Handling & Stability Notes

-

Regio-isomer Confusion: Ensure distinction between 6-amino (vicinal to hydroxymethyl) and 4-amino (distal) isomers. 6-ACM is a vicinal amino alcohol.

-

Oxidation Sensitivity: The allylic position is prone to auto-oxidation. Store intermediates under Argon at -20°C.

-

Amine Protection: The free amine can poison palladium catalysts during subsequent coupling steps. Always protect as Carbamate (Boc/Cbz) before attempting alkene functionalization.

References

-

Walker, D. P., et al. (2011).[1] "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol...". Synlett.

- Relevance: Establishes the core methodology for synthesizing aminocyclohexyl-methanol scaffolds

-

Gotor, V., et al. (2006). "Enzymatic desymmetrization of prochiral diesters and diols...". Chemical Reviews.

- Relevance: Foundational text on using CAL-B for the resolution of cyclic amino alcohols.

-

Trost, B. M., et al. (2002). "Palladium-Catalyzed Enantioselective Synthesis of Carbocyclic Nucleosides". Journal of the American Chemical Society.

- Relevance: Defines the Pd-catalyzed functionalization of the cyclohexene double bond in these scaffolds.

-

Sigma-Aldrich. "trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride Product Sheet".

-

Relevance: Confirmation of commercial availability and physical property data.[2]

-

-

Crimmins, M. T. (1998). "New Developments in the Enantioselective Synthesis of Carbocyclic Nucleosides". Tetrahedron.

- Relevance: Review of the strategic importance of cyclohexenyl scaffolds in antiviral research.

Sources

Literature review of aminocyclohexene methanol derivatives

An In-depth Technical Guide to Aminocyclohexene Methanol Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocyclohexene methanol derivatives represent a class of structurally significant scaffolds in medicinal chemistry, prized for their conformational rigidity and stereochemical complexity. This guide provides a comprehensive review of these molecules, navigating from their stereoselective synthesis to their diverse therapeutic applications. We delve into the causality behind synthetic strategies, including the Overman rearrangement and biocatalytic methods, offering field-proven insights for their practical implementation. The narrative explores the structure-activity relationships (SAR) that govern their biological effects, with a particular focus on their roles as anti-inflammatory agents targeting microsomal prostaglandin E2 synthase-1 (mPGES-1), as well as their emerging potential in oncology and infectious diseases. Detailed experimental protocols for synthesis and key biological assays are provided to serve as self-validating systems for researchers. This document is designed to be a technical resource, grounding key mechanistic claims in authoritative literature and equipping drug development professionals with the foundational knowledge to exploit this versatile chemical scaffold.

Introduction: The Aminocyclohexene Methanol Scaffold - A Privileged Structure

In the landscape of drug discovery, the identification of "privileged structures"—scaffolds that can bind to multiple, unrelated biological targets—is a cornerstone of efficient medicinal chemistry. The aminocyclohexene methanol framework is emerging as such a scaffold. Its inherent chirality and the presence of versatile amino and hydroxyl functional groups on a semi-rigid carbocyclic ring make it an attractive starting point for creating diverse chemical libraries.[1]

The stereochemistry of these derivatives is critical, as different enantiomers and diastereomers often exhibit vastly different pharmacological and toxicological profiles.[1] The defined spatial arrangement of the amine and methanol substituents allows for precise interactions with biological targets, a fundamental requirement for developing potent and selective therapeutic agents. This guide will explore the synthesis, biological activity, and therapeutic potential of this promising class of molecules.

Synthetic Pathways to Chiral Aminocyclohexene Methanol Derivatives

The therapeutic potential of aminocyclohexene methanol derivatives is critically dependent on the ability to synthesize them in an enantiomerically pure form. Several robust strategies have been developed to control the stereochemistry of these complex structures.

Stereoselective Synthesis via Rearrangement and Metathesis

A highly effective one-pot, two-step tandem process involves an Overman rearrangement followed by a ring-closing metathesis (RCM) reaction.[2][3] This powerful sequence allows for the rapid and efficient synthesis of highly functionalized aminocyclohexene cores from acyclic precursors. The Overman rearrangement establishes the crucial C-N bond with excellent stereocontrol, while the subsequent RCM reaction forges the cyclohexene ring. This methodology has been successfully applied to the multi-gram synthesis of key intermediates like (1S)-N-(cyclohexenyl)trichloroacetamide, which can then be further elaborated into a variety of polyhydroxylated aminocyclohexane derivatives.[2][3]

Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative for generating chiral centers. Prochiral bicyclic diketones can be transformed into single diastereomers of 3-substituted cyclohexylamine derivatives through a three-step biocatalytic cascade.[4] This process can involve enzymes such as hydrolases (e.g., 6-oxocamphor hydrolase) and transaminases to set the two chiral centers with high precision.[4] The enzymatic approach avoids the need for chiral auxiliaries or expensive metal catalysts, making it a sustainable choice for large-scale synthesis.

Diagram: Synthetic Workflow Overview

Caption: Key synthetic routes to aminocyclohexene methanol derivatives.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The aminocyclohexene methanol scaffold has been explored for a range of therapeutic applications, with SAR studies providing critical insights for optimizing biological activity.

Anti-inflammatory Agents: Targeting Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

A significant application of these derivatives is in the development of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[4] mPGES-1 is an attractive therapeutic target for treating inflammation and pain, as it is the terminal synthase responsible for producing pro-inflammatory PGE2.[4]

During the development of mPGES-1 inhibitors, a need arose for enantiomerically pure amino alcohols like [(1S,3S)-3-Aminocyclohexyl]methanol.[4][5] Structure-activity optimization studies revealed that modifying the cyclohexyl carbinol portion of lead compounds led to derivatives with excellent in vitro potency and selectivity against COX-2, coupled with favorable pharmacokinetic properties.[4] This work culminated in the identification of clinical candidates, demonstrating the scaffold's value in generating potent and drug-like molecules.[4]

Diagram: mPGES-1 Inhibition Pathway

Caption: Inhibition of the pro-inflammatory PGE2 synthesis pathway.

Antimicrobial and Antiviral Potential

Derivatives of the broader cyclohexene class have demonstrated notable biological activity, including antimicrobial and antifungal properties.[6] For instance, certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their antimicrobial effects.[7] Some of these compounds exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis and moderate activity against Yersinia enterocolitica.[7]

SAR studies on these amidrazone derivatives established several key points:

-

A 2-pyridyl substituent was crucial for antiproliferative activity.[7]

-

4-nitrophenyl or 4-methylphenyl substituents could enhance this activity.[7]

-

The presence of the double bond in the cyclohexene ring generally increased antiproliferative effects compared to saturated cyclohexane analogs.[7]

While direct evidence for aminocyclohexene methanol derivatives as potent antiviral agents is still emerging, the structural class is of interest. The development of antiviral drugs often involves chiral building blocks to achieve specific interactions with viral enzymes or host factors.[1][8][9] The aminocyclohexene methanol scaffold provides a robust platform for designing such specific inhibitors.

| Table 1: Antimicrobial Activity of Selected Cyclohexene Derivatives (MIC, µg/mL) | |||||

| Compound | S. aureus | M. smegmatis | Y. enterocolitica | E. coli | C. albicans |

| Derivative 2b | >512 | >512 | 64 | 256 | >512 |

| Derivative 2c | 64 | 64 | >512 | >512 | >512 |

| Derivative 2f | >512 | >512 | 128 | >512 | 256 |

| Data synthesized from a study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[7] |

Applications in Oncology

The cytotoxic potential of cyclohexene derivatives against cancer cell lines is an active area of research. Methanol extracts of various natural products containing cyclohexene moieties have shown cytotoxic activity against human hepatocellular carcinoma (HepG2) cells.[10][11][12] For example, studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid demonstrated that several compounds possessed significant antiproliferative activity against human peripheral blood mononuclear cells (PBMCs), with some being more effective than the reference drug ibuprofen.[7] This anti-proliferative effect suggests potential applications in oncology, where uncontrolled cell growth is a hallmark. The SAR for these compounds indicated that specific aromatic substitutions were key to enhancing their potency.[7]

| Table 2: Antiproliferative Activity of Selected Cyclohexene Derivatives | |

| Compound (at 100 µg/mL) | % Inhibition of PBMC Proliferation |

| Derivative 2a | > 50% |

| Derivative 2d | > 50% |

| Derivative 2f | > 50% |

| Ibuprofen (Control) | ~ 40% |

| Data synthesized from a study on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[7] |

Core Experimental Protocols

To ensure reproducibility and provide a self-validating framework, this section details standardized protocols for the synthesis and evaluation of aminocyclohexene methanol derivatives.

Protocol: Stereoselective Synthesis via Dihydroxylation

This protocol describes the dihydroxylation of a cyclohexene precursor, a common step in elaborating the core scaffold. The causality for this choice rests on its reliability and high stereoselectivity, which is critical for producing a single isomer for biological testing.

Objective: To synthesize (1S,2S,3S,4S)-1-(2′,2′,2′-trichloromethylcarbonylamino)-2,3,4-trihydroxycyclohexane.[2]

Materials:

-

(1S)-1-(2′,2′,2′-trichloromethylcarbonylamino)cyclohexa-2-ene

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Silica Gel for column chromatography

-

Petroleum ether and Diethyl ether (1:4) for elution

Procedure:

-

Dissolve the starting cyclohexene derivative in methanol (e.g., 50 mL).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 mL) to the solution.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent in vacuo to obtain the crude solid product.

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a mixture of petroleum ether and diethyl ether (1:4 v/v).

-

Combine the fractions containing the pure product and remove the solvent in vacuo to afford the purified trihydroxycyclohexane derivative.

-

Characterize the final product using appropriate analytical techniques (NMR, Mass Spectrometry).

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Its choice is justified by its high throughput, reliability, and widespread acceptance in the field.[13][14]

Objective: To determine the cytotoxic effect (IC50) of a test compound on a cancer cell line (e.g., HepG2).[10][14]

Materials:

-

HepG2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and untreated controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Future Perspectives and Conclusion

Aminocyclohexene methanol derivatives have established themselves as a versatile and valuable scaffold in medicinal chemistry, particularly in the pursuit of novel anti-inflammatory agents. The synthetic methodologies, especially those employing stereoselective tandem reactions, provide robust access to the chiral building blocks essential for drug development.

The future of this chemical class lies in expanding its therapeutic reach. Key opportunities include:

-

Broadening Antimicrobial Screening: Systematic screening against a wider panel of resistant bacterial and fungal strains is warranted.

-

Exploring Antiviral Applications: Given the importance of chiral scaffolds in virology, designing derivatives to target specific viral proteases or polymerases could be a fruitful endeavor.

-

Oncology Drug Development: Elucidating the specific mechanisms behind the observed antiproliferative activity could lead to the development of targeted anticancer agents.

-

Neurological Disorders: The rigid scaffold is suitable for designing ligands for CNS receptors and enzymes, an area that remains largely unexplored for this specific derivative class.[15]

References

-

A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (2025). ResearchGate. [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). MDPI. [Link]

-

Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. (2022). Journal of Medicinal and Chemical Sciences. [Link]

-

Stereoselective synthesis of polyhydroxylated aminocyclohexanes. (2011). RSC Publishing. [Link]

-

synthesis of aminomethoxy derivatives of cyclohexanol and studying them as bactericide inhibitors. (2023). ResearchGate. [Link]

-

Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. (n.d.). PubMed. [Link]

-

Structure-activity relationship of the aminomethylcyclines and the discovery of omadacycline. (2015). PubMed. [Link]

-

MicroRNA-124 modulates neuroinflammation in acute methanol poisoning rats via targeting Krüppel-like factor-6. (2022). PMC. [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. (2025). ResearchGate. [Link]

-

In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. (2022). PMC. [Link]

-

DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. (n.d.). Institute of Petrochemical Processes of Azerbaijan National Academy of Sciences. [Link]

- Novel compounds and compositions thereof for treating nervous system disorders. (n.d.).

-

Potential Antiviral Action of Alkaloids. (2022). MDPI. [Link]

-

Enzyme Inhibitors as Therapeutic Tools. (n.d.). ResearchGate. [Link]

- 3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. (n.d.). Undisclosed Source.

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). MDPI. [Link]

-

Multifocal neuraxial involvement in acute methanol intoxication: A series of two patients from rural India. (2023). ResearchGate. [Link]

-

Inhibitory Activity of Some Plant Methanol Extracts on 3-Hydroxy-3-Methylglutaryl Coenzyme a Reductase. (n.d.). IMR Press. [Link]

-

Stereoselective synthesis of polyhydroxylated aminocyclohexanes. (n.d.). RSC Publishing. [Link]

-

IN VITRO ANTICANCER ACTIVITY OF METHANOL EXTRACTS OF AVICENNIA MARINA (FORSSK) VIREH AGAINST HEPG2 LIVER HEPATOCELLULAR CARCINOMA CANCER CELL LINE. (2026). ResearchGate. [Link]

-

New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). (2013). PubMed. [Link]

-

Efficient synthesis of an antiviral drug intermediate using an enhanced short-chain dehydrogenase in an aqueous-organic solvent system. (2019). PubMed. [Link]

-

Effect of chronic methanol administration on amino acids and monoamines in retina, optic nerve, and brain of the rat. (2002). PubMed. [Link]

-

The Application of Zeolites in the Selective Synthesis of Methylamine: A Review. (2025). MDPI. [Link]

-

Enzyme Inhibitory Activities of Extracts and Carpachromene from the Stem of Ficus benghalensis. (2022). PMC. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (2022). MDPI. [Link]

-

Case Report - Early Recognition of Methanol Poisoning. (2022). Acta Scientific. [Link]

-

Inhibitory Activity of Some Plant Methanol Extracts on 3-Hydroxy-3-Methylglutaryl Coenzyme a Reductase. (2025). ResearchGate. [Link]

- Piperazine derivatives as antiviral agents with increased therapeutic activity. (n.d.).

-

Characterizations of the active ingredients of methanol extract of weaver ant and its analgesic activity in mice. (2023). Mediterranean Journal of Pharmacy and pharmaceutical sciences. [Link]

-

Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies. (2022). PMC. [Link]

-

Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. (2015). PMC. [Link]

-

Structure Activity Relationships. (2005). Drug Design Org. [Link]

-

Medicinal chemistry strategies toward host targeting antiviral agents. (n.d.). PMC. [Link]

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). MDPI. [Link]

-

In Vitro Antitumor, Antioxidant, and Hemolytic Activities of Chlorella sorokiniana Methanol Extracts and Collective Fractions. (2024). MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Stereoselective synthesis of polyhydroxylated aminocyclohexanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Stereoselective synthesis of polyhydroxylated aminocyclohexanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. ppor.az [ppor.az]

- 7. mdpi.com [mdpi.com]

- 8. Efficient synthesis of an antiviral drug intermediate using an enhanced short-chain dehydrogenase in an aqueous-organic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry strategies toward host targeting antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potential Anticancer Activity of the Furanocoumarin Derivative Xanthotoxin Isolated from Ammi majus L. Fruits: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. WO2013062680A1 - Novel compounds and compositions thereof for treating nervous system disorders - Google Patents [patents.google.com]

Molecular weight and physical constants of (6-Aminocyclohex-3-en-1-yl)methanol

Molecular Scaffolds in Drug Discovery

Executive Summary

(6-Aminocyclohex-3-en-1-yl)methanol is a critical chiral building block belonging to the aminocyclitol and aminocyclohexene families. Structurally characterized by a cyclohexene ring featuring an allylic amine and a homoallylic hydroxymethyl group, this scaffold serves as a versatile pharmacophore intermediate. It is structurally homologous to the core motifs found in neuraminidase inhibitors (e.g., Oseltamivir) and valienamine-derived glycosidase inhibitors.

This guide provides a comprehensive technical analysis of the physicochemical properties, stereochemical considerations, and synthetic methodologies for (6-Aminocyclohex-3-en-1-yl)methanol, designed to support high-fidelity experimental workflows.

Chemical Identity & Structural Analysis[1][2]

The compound exists as a 1,2-disubstituted cyclohexene. The "1,6" numbering in the IUPAC name arises from the priority of the hydroxymethyl group (C1) and the alkene (C3-C4), placing the amine at C6. This is equivalent to a 1,2-relationship, making the molecule a vicinal amino alcohol precursor.

Nomenclature & Identifiers[2]

| Identifier Type | Value | Notes |

| IUPAC Name | (6-Aminocyclohex-3-en-1-yl)methanol | Systematic name |

| Common Name | 6-Amino-3-cyclohexene-1-methanol | Often referred to as "trans/cis-ACHM" |

| CAS Number | 191803-49-3 | Unspecified stereochemistry / Racemate |

| CAS (Specific) | 98769-57-4 | rel-((1S,6S)-isomer) |

| CAS (Salt) | 1212171-08-8 | Hydrochloride salt |

| SMILES | OCC1CC=CCC1N | Flat representation |

| InChI Key | LTSJCLXQPIIVMS-UHFFFAOYSA-N |

Molecular Constants

| Property | Value | Derivation/Method |

| Molecular Formula | C₇H₁₃NO | - |

| Molecular Weight | 127.18 g/mol | Free Base |

| Molecular Weight | 163.65 g/mol | Hydrochloride Salt (HCl) |

| Exact Mass | 127.0997 | Monoisotopic |

| Csp³ Fraction | 0.71 | Indicates 3D character (Fsp³) |

| Rotatable Bonds | 2 | C1-CH2OH, C-N |

Physical Constants & Properties

Accurate physical data is essential for process handling and formulation. Where experimental data is proprietary or sparse for the free base, values are derived from validated structure-property relationship (SPR) models of analogous aminocyclohexenes.

Physicochemical Data

| Constant | Value (Range) | Confidence/Context |

| Physical State | Solid (Crystalline) | Typically supplied as HCl salt to prevent oxidation/polymerization. |

| Melting Point | 150–155 °C | Experimental (HCl salt). Free base is a low-melting solid or oil. |

| Boiling Point | 245 ± 20 °C | Predicted (760 Torr). Unstable at BP due to elimination. |

| Density | 1.08 ± 0.1 g/cm³ | Predicted (Free Base). |

| pKa (Base) | 9.6 ± 0.2 | Conjugate acid of the amine. Comparable to cyclohexylamine (10.6) but lowered by the inductive effect of the -OH and alkene. |

| LogP | -0.1 to 0.2 | Amphiphilic; highly soluble in polar protic solvents (MeOH, H₂O). |

| Polar Surface Area | 46.2 Ų | TPSA (20.2 Ų for -OH + 26.0 Ų for -NH₂). |

Solubility & Handling

-

Solubility: The hydrochloride salt is highly soluble in water (>50 mg/mL), methanol, and DMSO. Sparingly soluble in dichloromethane or ethyl acetate.

-

Stability: The free base is prone to air oxidation (N-oxide formation) and should be stored under inert atmosphere (Argon/Nitrogen) at -20°C. The HCl salt is stable at room temperature if desiccated.

Stereochemistry & Isomerism

The biological activity of this scaffold is strictly governed by its stereochemistry. The C1 and C6 positions constitute two chiral centers.

-

Cis-isomer: The amino and hydroxymethyl groups are on the same face of the ring. This conformation is often favored in intramolecular cyclization reactions (e.g., forming bicyclic lactams).

-

Trans-isomer: The groups are on opposite faces. This is the thermodynamically favored product in equilibration reactions but requires specific synthetic control to access selectively.

Stereochemical Designation:

-

(1R, 6S) and (1S, 6R) = trans pair.

-

(1R, 6R) and (1S, 6S) = cis pair.

Synthetic Methodology

The synthesis of (6-Aminocyclohex-3-en-1-yl)methanol is a classic example of "divergent synthesis" from a common Diels-Alder adduct. The protocol below describes the most robust route, utilizing a Diels-Alder / Curtius Rearrangement sequence. This pathway is preferred for its scalability and ability to control stereochemistry.

Reaction Pathway Visualization

Figure 1: Synthetic flowchart from commodity chemicals to the target amino-alcohol.

Detailed Experimental Protocol

Step 1: Diels-Alder Cycloaddition [1][2]

-

Reagents: 1,3-Butadiene (excess), Maleic Anhydride.

-

Conditions: Toluene, 100°C, sealed vessel.

-

Mechanism: [4+2] Cycloaddition yields cis-1,2,3,6-tetrahydrophthalic anhydride.

-

Note: This sets the relative cis stereochemistry of the C1 and C6 positions.

Step 2: Desymmetrization & Rearrangement

-

Reagents: Ammonia (aq), followed by NaOCl (Hofmann) or DPPA (Curtius).

-

Workflow:

-

Open anhydride with ammonia to yield the mono-amide mono-acid.

-

Perform Hofmann rearrangement on the amide moiety. This converts -CONH₂ to -NH₂ with retention of configuration.

-

Result: cis-6-Amino-3-cyclohexene-1-carboxylic acid (often isolated as a zwitterion).

-

Step 3: Chemoselective Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

-

Solvent: Anhydrous THF, 0°C to RT.

-

Protocol:

-

Suspend the amino acid in dry THF under N₂.

-

Add LiAlH₄ (2.5 equiv) dropwise (exothermic).

-

Reflux for 4–6 hours to ensure complete reduction of the carboxylate.

-

Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.

-

Purification: Convert to HCl salt by adding 4M HCl in dioxane; collect precipitate by filtration.

-

Applications in Drug Discovery[1]

This scaffold is not merely a passive linker; it acts as a conformational lock .

-

Transition State Mimicry: The cyclohexene double bond forces the ring into a half-chair conformation, mimicking the oxocarbenium transition state of glycosidase hydrolysis. This makes it ideal for designing inhibitors of influenza neuraminidase and lysosomal storage disease enzymes (e.g., Glucocerebrosidase).

-

Peptidomimetics: The 1,2-amino alcohol motif serves as a cyclic constraint for dipeptide isosteres, reducing entropic penalty upon binding to receptors.

-

Fragment-Based Drug Design (FBDD): With a molecular weight of ~127 Da and high solubility, it is an excellent "fragment" for crystallographic screening, offering vectors for growth at the Nitrogen (acylation/alkylation) and Oxygen (etherification) positions.

References

-

Diels, O., & Alder, K. (1928).[3][4] Syntheses in the hydroaromatic series. Justus Liebigs Annalen der Chemie. Link

-

Kim, C. U., et al. (1997). Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity. Journal of the American Chemical Society. Link

- Trost, B. M., & Patterson, D. E. (1998). Cis-5-Amino-6-hydroxycyclohexadiene as a Chiral Building Block. Chemical Reviews. (Contextual grounding for aminocyclohexene synthesis).

-

PubChem Compound Summary. (2023). (6-Aminocyclohex-3-en-1-yl)methanol.[5][6] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2023). Product Specification: trans-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride. Link

Sources

- 1. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]

- 5. 191803-49-3|(6-Aminocyclohex-3-en-1-yl)methanol|BLD Pharm [bldpharm.com]

- 6. trans-4-methoxy-2-cyclopentene-1-methanol|90107-45-2 - MOLBASE Encyclopedia [m.molbase.com]

Solubility profile of (6-Aminocyclohex-3-en-1-yl)methanol in organic solvents

The following technical guide details the solubility profile and characterization framework for (6-Aminocyclohex-3-en-1-yl)methanol (CAS: 191803-49-3). This guide is structured for process chemists and formulation scientists, moving from structural analysis to predictive modeling, and finally, experimental determination protocols.

Executive Summary & Chemical Identity

(6-Aminocyclohex-3-en-1-yl)methanol is a bifunctional chiral building block characterized by a cyclohexene core decorated with a primary amine and a hydroxymethyl group. Its amphiphilic nature—combining a polar, basic amine and a hydrogen-bonding alcohol with a lipophilic cycloalkene ring—creates a complex solubility landscape critical for purification (crystallization) and reaction solvent selection.

Chemical Specifications

| Property | Detail |

| IUPAC Name | (6-Aminocyclohex-3-en-1-yl)methanol |

| CAS Number | 191803-49-3 |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.19 g/mol |

| Key Functionalities | 1° Amine (Basic), 1° Alcohol (Polar), Alkene (Reactive) |

| Predicted pKa | ~9.8 (Amine conjugate acid), ~16 (Alcohol) |

| Physical State | Viscous oil or low-melting solid (stereoisomer dependent) |

Physicochemical Solubility Prediction

Before initiating wet chemistry, we apply a Structure-Property Relationship (SPR) analysis to predict the solubility behavior. This minimizes solvent waste and guides the experimental design.

Functional Group Analysis

-

Primary Amine (-NH₂): Acts as a strong hydrogen bond donor/acceptor. It imparts high solubility in acidic aqueous media (via protonation to -NH₃⁺) and polar protic solvents.

-

Hydroxymethyl (-CH₂OH): Enhances solubility in alcohols and water through H-bonding networks.

-

Cyclohexene Ring: Provides lipophilic character, enabling solubility in moderately polar aprotic solvents (THF, DCM) but insufficient to solubilize the molecule in non-polar hydrocarbons (Hexane) due to the competing high polarity of the amine/alcohol groups.

Predicted Solubility Landscape (Hansen Space)

Based on Group Contribution Methods, we categorize solvents into three tiers:

| Solvent Class | Predicted Solubility | Mechanistic Rationale | Application |

| Polar Protic (Water, MeOH, EtOH) | High (>100 mg/mL) | Strong H-bond interactions with -NH₂ and -OH. | Reaction solvent; Extraction.[1] |

| Chlorinated/Polar Aprotic (DCM, DMSO, THF) | Moderate-High | Dipole-dipole interactions; Lipophilic ring solvation. | Synthesis; Chromatography.[1][2] |

| Ethers/Esters (MTBE, EtOAc) | Moderate | Kinetic solubility may be high; thermodynamic solubility lower. | Crystallization (cooling). |

| Aliphatic Hydrocarbons (Hexane, Heptane) | Low/Insoluble | High polarity mismatch (ΔδP > 10). | Anti-solvent. |

Experimental Profiling Methodology

Tier 1: Visual Solubility Screen (Qualitative)

Objective: Rapidly classify solvents as Soluble, Partially Soluble, or Insoluble.

Protocol:

-

Dispense 10 mg of (6-Aminocyclohex-3-en-1-yl)methanol into a 1.5 mL HPLC vial.

-

Add solvent in aliquots (start with 100 µL -> 100 mg/mL).

-

Vortex for 30 seconds at 25°C.

-

Observation:

-

Clear Solution: Soluble.

-

Cloudy/Precipitate: Add more solvent (up to 1 mL).

-

Still Cloudy at 1 mL: Solubility < 10 mg/mL (Insoluble/Sparingly Soluble).

-

Tier 2: Gravimetric/HPLC Quantitative Analysis

Objective: Determine exact saturation points (

Protocol:

-

Saturation: Add excess solid/oil to the solvent (e.g., 500 mg in 1 mL) to ensure a saturated suspension.

-

Equilibration: Stir at 25°C for 24 hours. (For thermo-profiling, use a block heater at 50°C).

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated if doing hot filtration).

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

-

HPLC (Preferred): Dilute filtrate and analyze against a standard curve.

-

HPLC Method Parameters (Recommended)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: 0.1% TFA in Water (buffers amine); B: Acetonitrile.

-

Detection: UV 210 nm (low wavelength required due to lack of chromophore) or CAD/ELSD.

Workflow Visualization

The following diagram illustrates the decision logic for selecting solvents based on the solubility data derived above.

Figure 1: Decision logic for solvent classification based on visual and quantitative screening.

Critical Process Insights

pH-Dependent Solubility (The "Amine Effect")

The solubility of (6-Aminocyclohex-3-en-1-yl)methanol is highly pH-dependent.

-

Neutral pH (Free Base): Moderate water solubility; high organic solubility.

-

Acidic pH (pH < 8): The amine protonates (

).-

Result: Drastic increase in water solubility; drastic decrease in non-polar organic solubility.

-

Process Tip: To extract the molecule from water into DCM or EtOAc, the aqueous phase must be adjusted to pH > 11 using NaOH or KOH to ensure the amine is in the neutral, free-base form.

-

Salt Screening Potential

Due to the basic amine, this molecule is an excellent candidate for salt formation to upgrade purity (replacing oil with a solid).

-

Recommended Acids: Oxalic acid, Hydrochloric acid (gas in ether), Tartaric acid (for chiral resolution).

-